Head-to-Head Potency Comparison: Org-24598 vs. ALX-5407 and Sarcosine in Glycine Uptake Inhibition
In a head-to-head comparative analysis using a scintillation proximity assay with JAR cells endogenously expressing GlyT1a, Org-24598 demonstrated an IC50 of 6.9 ± 0.9 nM for blocking [14C]glycine uptake. Under identical experimental conditions, the structurally distinct GlyT1 inhibitor ALX-5407 exhibited an IC50 of 2.8 ± 0.6 nM, while the endogenous inhibitor sarcosine showed substantially lower potency with an IC50 of 37.5 ± 4.6 μM [1]. Org-24598 is approximately 5,400-fold more potent than sarcosine and approximately 2.5-fold less potent than ALX-5407 in this assay system [1][2].
| Evidence Dimension | GlyT1-mediated [14C]glycine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | 6.9 ± 0.9 nM |
| Comparator Or Baseline | ALX-5407: 2.8 ± 0.6 nM; Sarcosine: 37.5 ± 4.6 μM (37,500 nM) |
| Quantified Difference | Org-24598 is ~2.5-fold less potent than ALX-5407; ~5,400-fold more potent than sarcosine |
| Conditions | JAR cells endogenously expressing human GlyT1a; scintillation proximity assay; [14C]glycine substrate |
Why This Matters
This direct comparison under identical assay conditions provides unambiguous potency calibration, enabling researchers to select Org-24598 when intermediate potency (between sarcosine and ALX-5407) is required or when avoiding the irreversible binding properties associated with ALX-5407 is desired.
- [1] Williams JB, Mallorga PJ, Conn PJ, Pettibone DJ, Sur C. Development of a scintillation proximity assay for analysis of Na+/Cl−-dependent neurotransmitter transporter activity. Anal Biochem. 2003;321(1):31-37. PMID: 12963052. View Source
- [2] Brown A, Carlyle I, Clark J, Hamilton W, Gibson S, McGarry G, McEachen S, Rae D, Thorn S, Walker G. Discovery and SAR of Org 24598—A selective glycine uptake inhibitor. Bioorg Med Chem Lett. 2001;11(15):2007-2009. PMID: 11454468. View Source
